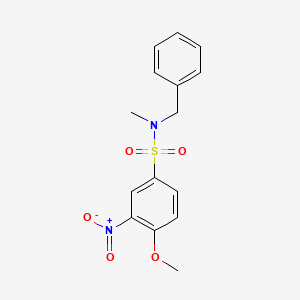![molecular formula C17H23N3O3 B4106433 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B4106433.png)
2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol
Vue d'ensemble
Description
2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol reduces the release of glutamate and the downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol administration can reduce drug-seeking behavior in animal models of addiction, alleviate anxiety and depression-like behaviors, and improve cognitive deficits in Alzheimer's disease models. 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The selective antagonism of mGluR5 by 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol allows for the investigation of the specific role of this receptor subtype in various neurological and psychiatric disorders. However, the use of 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol in laboratory experiments is limited by its poor solubility and bioavailability, which can affect its pharmacokinetic properties and efficacy.
Orientations Futures
Future research on 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol could focus on developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties and efficacy. Additionally, further investigation of the neuroprotective effects of 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol in models of traumatic brain injury and stroke could lead to the development of novel therapeutic strategies for these conditions. Finally, the potential use of 2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol in combination with other pharmacological agents could be explored to enhance its therapeutic effects in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol has been studied extensively in preclinical models of various neurological and psychiatric disorders, including addiction, anxiety, depression, schizophrenia, and Alzheimer's disease. Its selective antagonism of mGluR5 has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-[1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-15-7-5-13(6-8-15)17-18-16(23-19-17)12-20-10-3-2-4-14(20)9-11-21/h5-8,14,21H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYDWGFPCFCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCCC3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4106359.png)
![2-methoxy-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106367.png)

![N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4106374.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B4106383.png)

![N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4106416.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4106424.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106432.png)
![1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4106443.png)
![3-ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106446.png)
![ethyl 6-amino-5-cyano-2,4',4',6',8'-pentamethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4106453.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106459.png)
![3-ethyl 6-methyl 4-[2-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106463.png)